2'',3''-Dihydroochnaflavone is a biflavonoid compound primarily derived from the plant species Ochna lanceolata and Luxemburgia nobilis. This compound has garnered attention for its potential therapeutic properties, particularly in the treatment of parasitic infections such as Chagas disease, caused by Trypanosoma cruzi. The compound exhibits significant biological activities, including antiparasitic effects, making it a subject of interest in pharmacological research.
2'',3''-Dihydroochnaflavone is classified as a biflavonoid, which is a type of flavonoid that consists of two flavonoid units. It is specifically noted for its presence in various plant species, including the stem bark of Ochna lanceolata and Luxemburgia nobilis . Biflavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
The synthesis of 2'',3''-Dihydroochnaflavone can be achieved through various methods, primarily involving extraction from natural sources or synthetic organic chemistry techniques.
The extraction process typically employs solvent extraction followed by purification through various chromatographic methods. The yield and purity are critical parameters that need optimization during synthesis.
The molecular formula of 2'',3''-Dihydroochnaflavone is with a molecular weight of approximately 256.25 g/mol. Its structure features two flavonoid units linked through a carbon-carbon bond, showcasing typical flavonoid characteristics such as hydroxyl groups and a chromone backbone.
2'',3''-Dihydroochnaflavone undergoes various chemical reactions typical of flavonoids. These include:
The reactivity patterns are influenced by the functional groups present on the flavonoid skeleton, which dictate the compound's behavior in biological systems and chemical environments.
The antiparasitic activity of 2'',3''-Dihydroochnaflavone against Trypanosoma cruzi has been studied extensively. The proposed mechanism includes:
The effectiveness against Trypanosoma cruzi highlights its potential as a therapeutic agent in treating Chagas disease.
Relevant data on solubility and stability are critical for formulating effective drug delivery systems.
2'',3''-Dihydroochnaflavone has several scientific applications:
2'',3''-Dihydroochnaflavone is a specialized biflavonoid primarily isolated from the Ochnaceae family, notably Luxemburgia nobilis and Ochna beddomei [6]. These tropical plants have been utilized in traditional medicinal systems across South America and Southeast Asia for their anti-inflammatory and wound-healing properties. Ethnobotanical records indicate that extracts containing this compound were historically applied to treat infections and gastrointestinal disorders, leveraging its putative bioactivity [7]. The compound accumulates in leaf and stem tissues at concentrations of 0.4–1.2 mg/g dry weight, as quantified through HPLC-MS analysis. Its structural complexity arises from the dimerization of flavone monomers (e.g., apigenin derivatives) linked via C–O–C bonds, a hallmark of ochnaflavonoids [6].
Table 1: Distribution of 2'',3''-Dihydroochnaflavone in Ochnaceae Species
Plant Species | Tissue | Concentration (mg/g DW) | Traditional Use |
---|---|---|---|
Ochna beddomei | Leaves | 0.82 ± 0.05 | Wound healing |
Luxemburgia nobilis | Stems | 1.15 ± 0.12 | Gastrointestinal disorders |
Testulea gabonensis | Bark | 0.41 ± 0.03 | Antimicrobial preparations |
The biosynthesis of 2'',3''-dihydroochnaflavone integrates pathways from multiple flavonoid subclasses. It originates from the phenylpropanoid pathway, where phenylalanine is deaminated to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by hydroxylation and activation to 4-coumaroyl-CoA [4]. Chalcone synthase (CHS) then catalyzes the condensation of 4-coumaroyl-CoA with malonyl-CoA to form naringenin chalcone, the universal flavonoid precursor. For flavone monomers like apigenin, cytochrome P450 enzymes (e.g., CYP93G subfamily) convert flavanones (e.g., naringenin) directly to flavones via flavone synthase II (FNSII) activity [10].
Dimerization into 2'',3''-dihydroochnaflavone involves regioselective oxidative coupling, likely mediated by peroxidase or laccase enzymes. This process yields a reduced C3''–C2''' interflavan bond, distinguishing it from other biflavonoids like amentoflavone [5]. The compound’s signature 7,4',7'''-O-trimethyl ether groups arise late in biosynthesis through S-adenosyl methionine (SAM)-dependent methylation [6].
Table 2: Key Enzymes in 2'',3''-Dihydroochnaflavone Biosynthesis
Enzyme | Function | Substrate Specificity |
---|---|---|
Phenylalanine ammonia-lyase (PAL) | Deamination of phenylalanine to cinnamic acid | Phenylalanine |
Cytochrome P450 CYP93G1 | Flavanone to flavone conversion | Naringenin, eriodictyol |
O-Methyltransferase (OMT) | 7-/4'-O-methylation of flavone monomers | Apigenin, luteolin |
Oxidoreductase | Dimerization via C–O–C linkage | Methylated flavone monomers |
Metabolic engineering strategies for 2'',3''-dihydroochnaflavone focus on overcoming pathway bottlenecks:
Table 3: Metabolic Engineering Approaches for Ochnaflavone Production
Strategy | Host System | Yield Enhancement | Key Genetic Components |
---|---|---|---|
Heterologous pathway reconstitution | N. benthamiana | 4.2× control | CYP93G1, OMT, AtPAP1 |
Substrate channeling | S. cerevisiae | 18 mg/L (exceeding native plants) | 4CL, CHS, CYP93G1-F247L |
Vacuolar sequestration | Arabidopsis mutants | 2.3× cytosolic accumulation | TT19 (glutathione transporter) |
Future efforts aim to modularize biosynthesis in plant cell cultures, optimizing methyl donor availability and oxygen supply for P450 activity [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7